molecular formula C15H19NO5 B1585417 2-((4-Methoxyphenylamino)methylene)malonic acid diethyl ester CAS No. 83507-70-4

2-((4-Methoxyphenylamino)methylene)malonic acid diethyl ester

Cat. No. B1585417
Key on ui cas rn: 83507-70-4
M. Wt: 293.31 g/mol
InChI Key: JBQNXIFJGSBDQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08110687B2

Procedure details

A mixture of 4methoxyaniline (28.3 g, 0.230 mol) in diethyl ethoxymethylene-malonate (46.0 mL, 0.230 mol) was allowed to stir at rt for 16 h. Removal of solvent gave diethyl ([(4-methoxyphenyl)aniino]methylenelmalonate. LCMS: (FA) ES+ 294.2.
Quantity
28.3 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1.C(O[CH:13]=[C:14]([C:20]([O:22][CH2:23][CH3:24])=[O:21])[C:15]([O:17][CH2:18][CH3:19])=[O:16])C>>[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:6]([NH:7][CH:13]=[C:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[C:20]([O:22][CH2:23][CH3:24])=[O:21])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
28.3 g
Type
reactant
Smiles
COC1=CC=C(N)C=C1
Name
Quantity
46 mL
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at rt for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Removal of solvent
CUSTOM
Type
CUSTOM
Details
gave diethyl ([(4-methoxyphenyl)aniino]methylenelmalonate

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
COC1=CC=C(C=C1)NC=C(C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.